molecular formula C23H18N2O3S2 B2992219 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 896286-06-9

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No.: B2992219
CAS No.: 896286-06-9
M. Wt: 434.53
InChI Key: CNDBBCUUBBRJDQ-UHFFFAOYSA-N
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Description

N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is a thiazole-based benzamide derivative characterized by a biphenyl moiety at the 4-position of the thiazole ring and a methylsulfonyl group at the 3-position of the benzamide (Figure 1). Its molecular formula is C22H18N2O3S2, with a molecular weight of 422.5 g/mol. The compound’s structure combines aromaticity (biphenyl and benzamide) with electron-withdrawing (methylsulfonyl) and heterocyclic (thiazole) groups, which may influence its physicochemical and biological properties .

Properties

IUPAC Name

3-methylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S2/c1-30(27,28)20-9-5-8-19(14-20)22(26)25-23-24-21(15-29-23)18-12-10-17(11-13-18)16-6-3-2-4-7-16/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNDBBCUUBBRJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated thiazole.

    Formation of the Benzamide Moiety: The final step involves the acylation of the thiazole derivative with 3-(methylsulfonyl)benzoyl chloride under basic conditions to form the desired benzamide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.

Scientific Research Applications

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide involves its interaction with specific molecular targets. For instance, in anti-cancer research, it may inhibit kinases or other enzymes critical for cell division and survival. The biphenyl and thiazole moieties facilitate binding to the active sites of these enzymes, disrupting their normal function and leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide
  • Structure : Replaces the biphenyl group with a 2,4-dichlorophenyl substituent on the thiazole.
  • Molecular Formula : C17H12Cl2N2O3S2
  • Molecular Weight : 427.3 g/mol .
  • Key Differences :
    • The dichlorophenyl group introduces strong electron-withdrawing effects compared to the biphenyl’s aromatic π-system.
    • Reduced steric bulk due to the absence of a second phenyl ring.
    • Higher halogen content may enhance lipophilicity but reduce metabolic stability.
4-([1,1′-Biphenyl]-4-yl)-N-(6-(2-methoxyethoxy)pyridin-2-yl)thiazol-2-amine (22)
  • Structure : Features a pyridylamine substituent with a methoxyethoxy side chain instead of the benzamide group.
  • Key Differences: The methoxyethoxy group enhances water solubility due to ether linkages.
Nitro Triazole/Acetamide Derivatives ()
  • Example : N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide
  • Structure : Replaces benzamide with a nitro-triazole-acetamide moiety.
  • Triazole rings offer additional hydrogen-bonding sites compared to thiazoles .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Lipophilicity (Predicted)
Target Compound 422.5 Biphenyl, methylsulfonyl, benzamide High
Dichlorophenyl Analog 427.3 Dichlorophenyl, methylsulfonyl Moderate-High
Pyridylmethoxyethoxy Derivative ~450 (estimated) Pyridine, methoxyethoxy Moderate
Nitro-Triazole Acetamide ~400 (estimated) Nitro, triazole, acetamide Low-Moderate
  • Methylsulfonyl vs. Nitro Groups : Methylsulfonyl provides steric bulk and moderate electron withdrawal, while nitro groups are stronger electron acceptors but may confer instability .
  • Biphenyl vs.

Biological Activity

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring linked to a biphenyl group and a methylsulfonylbenzamide moiety. Its molecular formula is C18H18N2O2SC_{18}H_{18}N_2O_2S. The structural characteristics contribute to its interactions with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for its anti-inflammatory and anticancer properties.
  • Modulation of Signaling Pathways : By interacting with cell surface receptors, the compound can alter cellular responses, influencing various signaling pathways associated with disease states.

Anticancer Activity

Research indicates that this compound has significant anticancer properties. It has been tested against various cancer cell lines, showcasing promising results:

Cell Line IC50 (µM) Reference
MCF-75.4
HepG26.1
A5497.0

The potency against these cell lines suggests that this compound may be a viable candidate for further development in cancer therapeutics.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in various in vitro assays. It inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways, which are often implicated in chronic inflammatory diseases.

Leishmanicidal Activity

Recent studies have also explored the leishmanicidal activity of thiazole derivatives. While specific data on this compound is limited, related thiazole compounds have shown efficacy against Leishmania species, suggesting potential applications in treating leishmaniasis .

Case Studies and Research Findings

  • In Vitro Studies : A study involving the treatment of MCF-7 cells showed that the compound significantly reduced cell viability at concentrations as low as 5.4 µM, indicating strong anticancer activity.
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, a critical process in programmed cell death .
  • Comparative Analysis : In comparison with other thiazole derivatives, this compound exhibited superior activity against certain cancer types while maintaining lower toxicity levels towards normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide?

  • Methodological Answer : The compound is typically synthesized via condensation reactions. For example, a thiazole ring is formed by reacting 4-([1,1'-biphenyl]-4-yl)thiazol-2-amine with 3-(methylsulfonyl)benzoyl chloride in ethanol under reflux (8–12 hours), followed by recrystallization in absolute ethanol to achieve high yields (>90%) and purity . Key steps include TLC monitoring and solvent optimization to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Characterization involves:

  • Melting Point (MP) Analysis : To verify purity (e.g., observed mp 116–118°C in ethanol recrystallization) .
  • HPLC : For purity assessment (>98% purity achieved via C18 column with acetonitrile/water gradients) .
  • NMR and Mass Spectrometry : To confirm structural integrity, particularly the methylsulfonyl (-SO₂CH₃) and biphenyl moieties .

Q. What preliminary biological assays are conducted to evaluate its activity?

  • Methodological Answer : Initial screens focus on enzyme inhibition (e.g., kinase or protease assays) due to the compound’s structural similarity to Factor Xa inhibitors like DPC423 . Cell-based assays (e.g., cytotoxicity in cancer lines) are performed at 1–10 µM concentrations, with IC₅₀ calculations using non-linear regression models .

Advanced Research Questions

Q. How do structural modifications influence its bioactivity and selectivity?

  • Methodological Answer :

  • Thiazole Ring Modifications : Replacing the biphenyl group with pyridinyl (e.g., compound 25 in ) reduces hydrophobicity, altering membrane permeability .
  • Methylsulfonyl Substitution : The -SO₂CH₃ group enhances metabolic stability by resisting CYP450 oxidation, as shown in P450-mediated metabolism studies .
  • SAR Validation : Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes, followed by enzymatic IC₅₀ assays .

Q. What metabolic pathways are implicated in its clearance?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH to identify oxidative metabolites. LC-MS/MS detects glutathione (GSH) conjugates, indicating reactive intermediate formation .
  • Key Enzymes : CYP3A4/5 mediates N-dealkylation, while CYP2C9 catalyzes sulfoxide formation. Inhibitor studies (e.g., ketoconazole for CYP3A4) validate pathways .

Q. How can contradictory data in synthesis yields or bioactivity be resolved?

  • Methodological Answer :

  • Yield Discrepancies : Optimize reaction time and solvent polarity. For example, extending reflux time from 8 to 12 hours increases yield from 85% to 96% in ethanol .
  • Bioactivity Variability : Standardize assay conditions (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., DPC423 for Factor Xa inhibition) .

Q. What strategies optimize multi-step synthesis for scalability?

  • Methodological Answer :

  • Intermediate Purification : Use flash chromatography (silica gel, hexane/EtOAc) after each step to remove unreacted starting materials .
  • Catalyst Screening : Replace traditional bases with LiH in DMF for amide bond formation, achieving >95% yield in 12 hours .

Q. How to develop robust analytical methods for purity and stability assessment?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acid (0.1M HCl), base (0.1M NaOH), and UV light (254 nm) to identify degradation products via HPLC-DAD .
  • Stability-Indicating Methods : Validate a gradient HPLC method (pH 7.0 phosphate buffer/acetonitrile) with resolution >2.0 between peaks .

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